molecular formula C29H24ClNO2 B14949770 5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B14949770
M. Wt: 454.0 g/mol
InChI Key: DOGLFLNEFTYNCU-UHFFFAOYSA-N
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Description

5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE is a complex organic compound that features a unique combination of a chlorophenyl group, a furan ring, and a tetrahydrobenzo[a]phenanthridinone structure

Preparation Methods

The synthesis of 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Mechanism of Action

The mechanism of action of 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The chlorophenyl and furan groups may interact with biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE include:

The uniqueness of 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C29H24ClNO2

Molecular Weight

454.0 g/mol

IUPAC Name

5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C29H24ClNO2/c1-29(2)15-21-26-20-9-4-3-6-17(20)10-11-22(26)31-28(27(21)23(32)16-29)25-13-12-24(33-25)18-7-5-8-19(30)14-18/h3-14,28,31H,15-16H2,1-2H3

InChI Key

DOGLFLNEFTYNCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=CC=C6)Cl)C(=O)C1)C

Origin of Product

United States

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